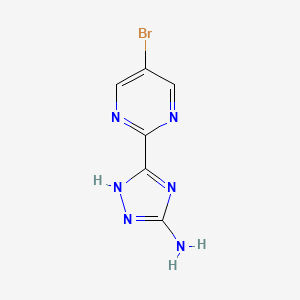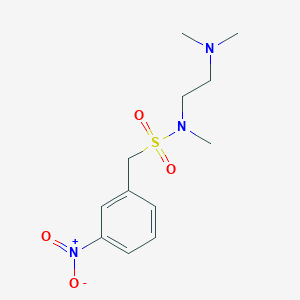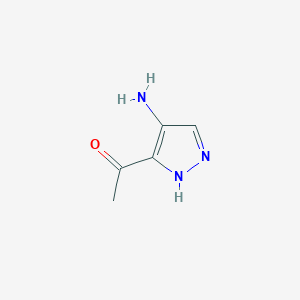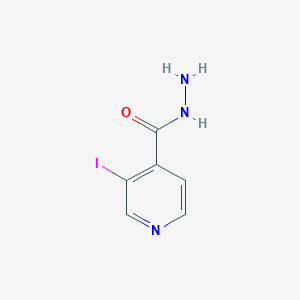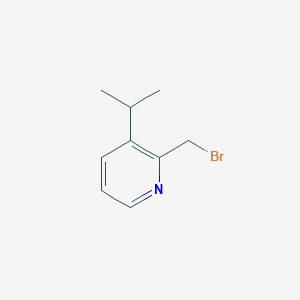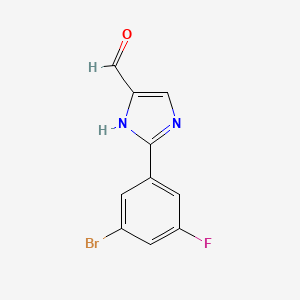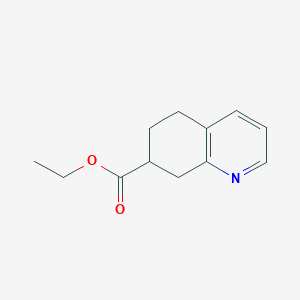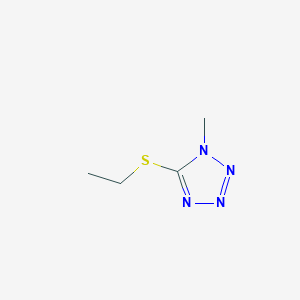
2-Cyclopropoxy-3-iodopyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Cyclopropoxy-3-iodopyridine is a heterocyclic organic compound with the molecular formula C8H8INO It is characterized by the presence of a cyclopropoxy group attached to the second carbon and an iodine atom attached to the third carbon of a pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclopropoxy-3-iodopyridine typically involves the iodination of a pyridine derivative. One common method is the halogenation of pyridine at the desired position using iodine and a suitable catalyst. For instance, 2-chloropyridine or 2-bromopyridine can be used as starting materials, and iodotrimethylsilane can serve as the catalyst .
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes, where pyridine derivatives are treated with iodine under controlled conditions. The reaction parameters, such as temperature, pressure, and catalyst concentration, are optimized to achieve high yields and purity .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Cyclopropoxy-3-iodopyridine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.
Major Products Formed:
Substitution Reactions: Products include various substituted pyridines, depending on the nucleophile used.
Oxidation and Reduction Reactions: Products include oxidized or reduced forms of the original compound, such as pyridine N-oxides or reduced pyridines.
Wissenschaftliche Forschungsanwendungen
2-Cyclopropoxy-3-iodopyridine has several applications in scientific research:
Biology: The compound can be used in the study of biological pathways and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-Cyclopropoxy-3-iodopyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropoxy group and iodine atom can influence the compound’s binding affinity and selectivity towards these targets. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
2-Iodopyridine: Similar in structure but lacks the cyclopropoxy group.
3-Iodopyridine: Iodine is attached to the third carbon, similar to 2-Cyclopropoxy-3-iodopyridine, but without the cyclopropoxy group.
4-Iodopyridine: Iodine is attached to the fourth carbon, differing in position from this compound.
Uniqueness: this compound is unique due to the presence of both the cyclopropoxy group and the iodine atom, which can impart distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C8H8INO |
|---|---|
Molekulargewicht |
261.06 g/mol |
IUPAC-Name |
2-cyclopropyloxy-3-iodopyridine |
InChI |
InChI=1S/C8H8INO/c9-7-2-1-5-10-8(7)11-6-3-4-6/h1-2,5-6H,3-4H2 |
InChI-Schlüssel |
RUOAAFXZNZUYFH-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1OC2=C(C=CC=N2)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,5-Bis[4-(2-benzimidazolyl)phenoxy]pentane](/img/structure/B13674057.png)

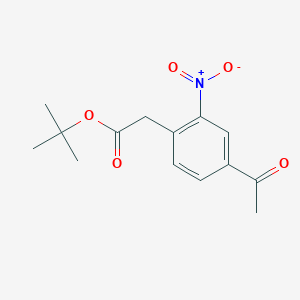
![8-Chloro-2-(3-nitrophenyl)imidazo[1,2-a]pyridine](/img/structure/B13674075.png)
